molecular formula C25H20N6O4 B11325592 N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide

N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide

Cat. No.: B11325592
M. Wt: 468.5 g/mol
InChI Key: MIIMRDNPAADAMH-UHFFFAOYSA-N
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Description

N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, substituted with methoxyphenyl, phenyl, and nitrobenzamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation to form the target compound.

Chemical Reactions Analysis

N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Condensation: The triazolopyrimidine core can participate in condensation reactions to form larger heterocyclic systems.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inverse agonist for RORγt or as an inhibitor for enzymes like JAK1 and JAK2 . These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:

  • N-[7-(4-FLUOROPHENYL)-5-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE
  • 5-(4-METHYLPHENYL)-7-PHENYL-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE
  • 5-PHENYL-7-THIOPHEN-2-YL-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities .

Properties

Molecular Formula

C25H20N6O4

Molecular Weight

468.5 g/mol

IUPAC Name

N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C25H20N6O4/c1-35-20-12-10-17(11-13-20)22-15-21(16-6-3-2-4-7-16)26-25-28-24(29-30(22)25)27-23(32)18-8-5-9-19(14-18)31(33)34/h2-15,22H,1H3,(H2,26,27,28,29,32)

InChI Key

MIIMRDNPAADAMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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